Cas no 1083168-69-7 ((2,3-dihydro-1-benzofuran-6-yl)methanol)

(2,3-Dihydro-1-benzofuran-6-yl)methanol is a benzofuran derivative featuring a hydroxymethyl functional group at the 6-position of the dihydrobenzofuran core. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and fine chemicals. Its rigid benzofuran scaffold enhances structural stability, while the hydroxymethyl group provides a reactive site for further functionalization, such as esterification, etherification, or oxidation. The compound’s well-defined structure and synthetic utility make it valuable for constructing complex heterocyclic systems. High purity grades are available to ensure reproducibility in research and industrial applications. Proper handling under inert conditions is recommended due to the alcohol moiety’s potential reactivity.
(2,3-dihydro-1-benzofuran-6-yl)methanol structure
1083168-69-7 structure
Product Name:(2,3-dihydro-1-benzofuran-6-yl)methanol
CAS No:1083168-69-7
MF:C9H10O2
MW:150.174502849579
MDL:MFCD18374755
CID:1189894
Update Time:2025-05-21

(2,3-dihydro-1-benzofuran-6-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 2,3-Dihydro-1-benzofuran-6-ylmethanol
    • 2,3-dihydro-6-benzofuranmethanol
    • CTK4A5979
    • AG-L-19460
    • (2,3-dihydrobenzofuran-6-yl)methanol
    • AGN-PC-01UVTQ
    • AK-48647
    • RP21378
    • SureCN3633962
    • (2,3-Dihydro-1-benzofuran-6-yl)methanol
    • DLJJSKTZKULLGR-UHFFFAOYSA-N
    • (2,3-Dihydrobenzo[b]furan-6-yl)methanol
    • (2,3-dihydro-1-benzofuran-6-yl)methanol
    • MDL: MFCD18374755
    • Inchi: 1S/C9H10O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5,10H,3-4,6H2
    • InChI Key: DLJJSKTZKULLGR-UHFFFAOYSA-N
    • SMILES: O1CCC2C=CC(CO)=CC1=2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 136
  • XLogP3: 1
  • Topological Polar Surface Area: 29.5

Experimental Properties

  • Density: 1.217±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (5.3 g/l) (25 º C),

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Additional information on (2,3-dihydro-1-benzofuran-6-yl)methanol

Comprehensive Overview of (2,3-dihydro-1-benzofuran-6-yl)methanol (CAS No. 1083168-69-7): Properties, Applications, and Industry Relevance

(2,3-dihydro-1-benzofuran-6-yl)methanol, identified by its CAS number 1083168-69-7, is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This compound, characterized by its benzofuran core and hydroxymethyl functional group, serves as a versatile intermediate in synthetic chemistry. Its unique structural features make it valuable for designing novel bioactive molecules, particularly in drug discovery programs targeting central nervous system (CNS) disorders and anti-inflammatory agents.

The growing interest in heterocyclic compounds like (2,3-dihydro-1-benzofuran-6-yl)methanol aligns with current trends in green chemistry and sustainable synthesis. Researchers frequently search for "eco-friendly benzofuran derivatives" or "CAS 1083168-69-7 solubility data," reflecting demand for both environmental compatibility and technical specifications. The compound’s logP value and hydrogen bonding capacity are critical parameters for drug-likeness predictions, a hot topic in AI-driven molecular design platforms.

In material science, 1083168-69-7 has shown promise as a precursor for photoactive polymers, addressing queries like "benzofuran-based OLED materials." Its rigid aromatic system contributes to thermal stability, while the methanol moiety allows for further functionalization—key for developing advanced electronic materials. Recent patents highlight its utility in organic semiconductors, coinciding with industry focus on flexible electronics and wearable technologies.

Analytical characterization of (2,3-dihydro-1-benzofuran-6-yl)methanol typically involves HPLC purity analysis (a frequently searched term) and spectroscopic techniques such as NMR and FT-IR. The compound’s chromatographic behavior is particularly relevant for quality control in GMP-compliant synthesis. Safety data sheets emphasize standard organic compound handling, with no significant ecotoxicity concerns reported—an important consideration for REACH compliance discussions.

Market analysts note rising demand for CAS 1083168-69-7 in contract research organizations, driven by pharmaceutical outsourcing trends. The compound’s scalable synthesis (another high-search-volume term) makes it attractive for kilolab production. Its cost-effectiveness compared to similar chiral building blocks positions it favorably in generic drug development pipelines, especially for neurological therapeutics where blood-brain barrier permeability is crucial.

Emerging applications include metal-organic frameworks (MOFs) construction, where the compound’s bidentate ligand potential is being explored. This connects to trending searches about "MOFs for carbon capture"—demonstrating how 1083168-69-7 intersects with climate tech innovation. Computational studies using molecular docking simulations (a hot research methodology) suggest interactions with serotonin receptors, opening possibilities for psychiatric medication development.

The compound’s stability under physiological conditions makes it suitable for prodrug strategies, frequently discussed in medicinal chemistry forums. Technical inquiries often focus on its crystallization behavior and polymorph screening—critical for pharmaceutical formulation professionals. Recent publications describe novel microwave-assisted synthesis routes, addressing industry preferences for energy-efficient processes.

As regulatory landscapes evolve, documentation for (2,3-dihydro-1-benzofuran-6-yl)methanol increasingly includes ICH guideline-compliant stability studies. The compound’s compatibility with continuous flow chemistry systems positions it well for Industry 4.0 adoption in chemical manufacturing. These aspects respond to frequent searches about "digitalization in pharma" and "automated synthesis platforms."

Looking forward, CAS 1083168-69-7 is poised to play a role in bioconjugation chemistry for antibody-drug conjugates (ADCs)—a rapidly expanding therapeutic area. Its derivatization potential allows creation of linker molecules with optimized cleavage kinetics. This aligns with biomarker-driven searches like "targeted cancer therapies," while maintaining compliance with stringent genotoxin regulations.

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Price ($):231.0/569.0/1778.0
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